molecular formula C9H7BrN2O B2897929 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one CAS No. 1706749-51-0

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one

Cat. No. B2897929
CAS RN: 1706749-51-0
M. Wt: 239.072
InChI Key: RSRQPUNBPIDFFJ-UHFFFAOYSA-N
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Description

“4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” is a chemical compound with the CAS number 1706749-51-0 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a class of compounds that “this compound” belongs to, has been achieved through various methods. One method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol . Other methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 239.07 . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.94 and a water solubility Log S (ESOL) of -2.43 .

Scientific Research Applications

Chemical Synthesis and Modification

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one and its derivatives are frequently used in chemical synthesis. For instance, benzo[c][2,7]naphthyridines with substituents like bromo and acetyl undergo regioselective homolytic substitutions, leading to the formation of derivatives that are potential building blocks for the synthesis of pyridoacridine alkaloids and other complex molecules (Plodek, Raeder, & Bracher, 2012). Additionally, the reactivity of derivatives like 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles has been explored to obtain mono- and di-amino-substituted derivatives, illustrating the compound's versatility in chemical synthesis (Sirakanyan et al., 2014).

Medicinal Chemistry

In medicinal chemistry, 4-substituted 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, including those related to this compound, have been synthesized and tested for their effects on H+, K+-ATPase activity and acid formation in gastric glands. Although their inhibitory potency was not sufficient for pharmacological interest, this highlights the compound's potential in drug development (Björk, Hörnfeldt, Gronowitz, & Edvardsson, 1996).

Pharmaceutical Research

The compound and its derivatives have been investigated for their potential in pharmaceutical applications. For example, the transformation of certain naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones resulted in an increase in cAMP phosphodiesterase (PDE) III inhibitory potency, which is significant for diseases where cAMP PDE inhibitors are used (Singh et al., 1995).

Material Science

In material science, the study of the electronic structure of bromo derivatives of isomeric naphthyridines has been conducted using SCF CI PPP methods. These studies are crucial for understanding the molecular properties and reactivity, which can be applied in designing materials with specific electronic properties (Mianowska & Śliwa, 1990).

Safety and Hazards

The safety information for “4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” includes a signal word of “Warning” and hazard statements of H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-bromo-2-methyl-2,7-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQPUNBPIDFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromine (1.1 g, 6.87 mmol) in acetic acid (10 mL) was added dropwise to 2-methyl-2,7-naphthyridin-1-one (1.1 g, 6.87 mmol) in acetic acid (60 mL) at 10-15° C. After stirring at 15° C. for 1 h, the mixture was concentrated under vacuum. Purification by silica gel chromatography (DCM: MeOH=50:1 to 10:1) gave the title compound (0.45 g, 27.4%) as a yellow solid. 1H NMR (CDCl3, 400 MHz) δ 9.61 (1H, s), 8.86-8.85 (1H, d, J=5.6 Hz), 7.62-7.60 (1H, d, J=5.6 Hz), 7.56 (1H, s), 3.63 (3H, s).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
2-methyl-2,7-naphthyridin-1-one
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
27.4%

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